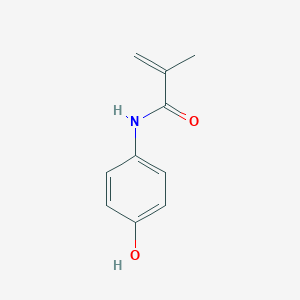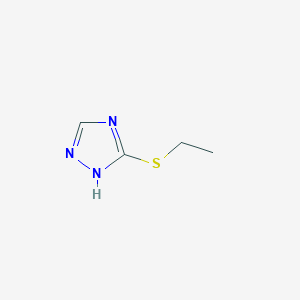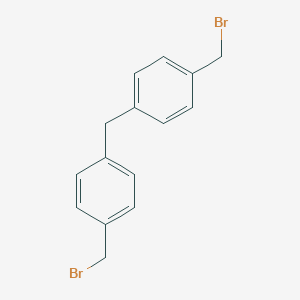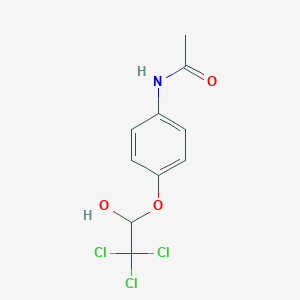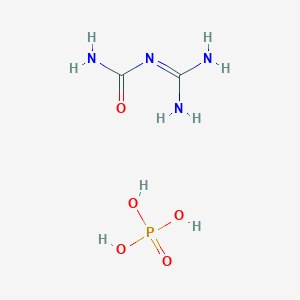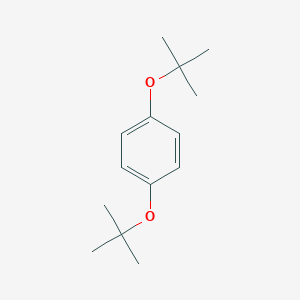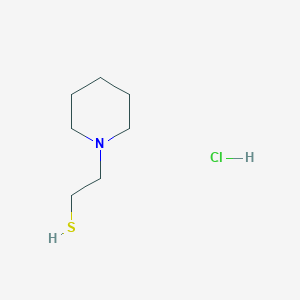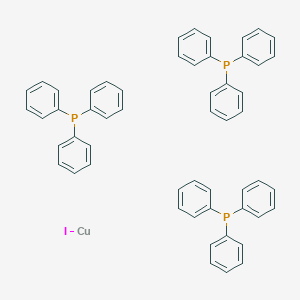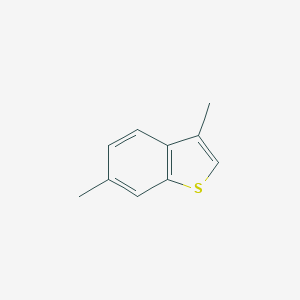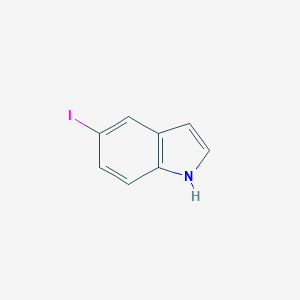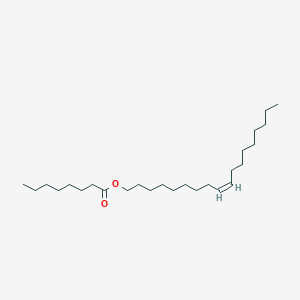
Oleyl caprylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleyl caprylate is an ester compound that is widely used in the cosmetic industry as an emollient and skin conditioning agent. It is a clear, colorless liquid that is soluble in most organic solvents and has a faint odor. In recent years, oleyl caprylate has gained attention in the scientific community for its potential applications in various fields, including drug delivery, food processing, and agriculture.
Mécanisme D'action
The mechanism of action of oleyl caprylate is not fully understood. However, it is believed that oleyl caprylate acts as a solubilizer and permeation enhancer by disrupting the lipid bilayer of cell membranes. This allows for increased drug solubility and permeation across the membrane.
Effets Biochimiques Et Physiologiques
Oleyl caprylate has been shown to have low toxicity and is generally considered safe for use in cosmetic and food products. However, limited research has been conducted on the long-term effects of oleyl caprylate exposure. In vitro studies have shown that oleyl caprylate can induce cytotoxicity and genotoxicity in certain cell lines. However, the relevance of these findings to in vivo exposure is unclear.
Avantages Et Limitations Des Expériences En Laboratoire
Oleyl caprylate has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also a non-toxic and non-irritating compound that is generally considered safe for use in lab experiments. However, oleyl caprylate has several limitations. It has a low boiling point and can evaporate quickly, making it difficult to handle in some experiments. It is also a relatively non-polar compound, which can limit its solubility in aqueous solutions.
Orientations Futures
There are several future directions for oleyl caprylate research. In drug delivery, oleyl caprylate could be investigated as a carrier for targeted drug delivery systems. In food processing, oleyl caprylate could be investigated as a potential replacement for synthetic emulsifiers. In agriculture, oleyl caprylate could be investigated as a potential biopesticide. Additionally, more research is needed to understand the long-term effects of oleyl caprylate exposure and its potential impact on human health and the environment.
Conclusion:
In conclusion, oleyl caprylate is a versatile compound with potential applications in various fields. Its synthesis method is well-established, and it has been investigated for its potential use in drug delivery, food processing, and agriculture. While its mechanism of action is not fully understood, it is believed to act as a solubilizer and permeation enhancer by disrupting cell membranes. Oleyl caprylate has low toxicity and is generally considered safe for use in cosmetic and food products. However, more research is needed to understand its long-term effects and potential impact on human health and the environment.
Méthodes De Synthèse
Oleyl caprylate can be synthesized through the esterification of oleyl alcohol and caprylic acid. The reaction is typically catalyzed by an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction occurs at elevated temperatures and is typically carried out under reflux conditions. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
Oleyl caprylate has been investigated for its potential applications in various fields. In drug delivery, oleyl caprylate has been used as a solubilizer and permeation enhancer for poorly soluble drugs. It has also been investigated as a carrier for targeted drug delivery systems. In food processing, oleyl caprylate has been used as an emulsifier and stabilizer for food products. It has also been investigated as a potential replacement for synthetic emulsifiers. In agriculture, oleyl caprylate has been used as a surfactant for pesticide formulations. It has also been investigated as a potential biopesticide.
Propriétés
Numéro CAS |
19149-86-1 |
|---|---|
Nom du produit |
Oleyl caprylate |
Formule moléculaire |
C26H50O2 |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
[(Z)-octadec-9-enyl] octanoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h13-14H,3-12,15-25H2,1-2H3/b14-13- |
Clé InChI |
DFHRKKNQGGEVPA-YPKPFQOOSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCC |
Autres numéros CAS |
19149-86-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



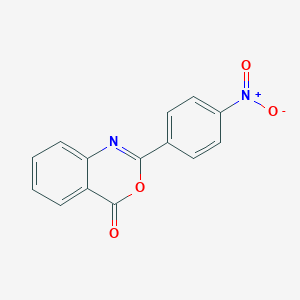
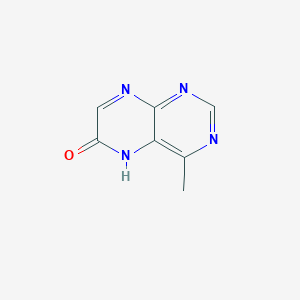
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
